molecular formula C12H13NO3 B13159528 Benzyl N-(2-oxobut-3-EN-1-YL)carbamate

Benzyl N-(2-oxobut-3-EN-1-YL)carbamate

Cat. No.: B13159528
M. Wt: 219.24 g/mol
InChI Key: TVRURNHJFQOAFC-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxobut-3-en-1-yl)carbamate (CAS 1187487-23-5) is a high-value chemical reagent characterized by its molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This compound serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its structure, which features a carbamate group protected by a benzyl (Cbz) group and a reactive 2-oxobut-3-en-1-yl chain, makes it a valuable precursor for the development of more complex molecules. The terminal alkene and ketone functionalities provide handles for further chemical modifications, including cyclization and coupling reactions, which are fundamental in constructing privileged molecular scaffolds . Researchers utilize this compound in the stereoselective synthesis of targeted inhibitors. For instance, its structural analogs are key intermediates in the design and synthesis of potential Src homology-2 (SH2) domain inhibitors, which are important targets in cancer research due to their role in protein tyrosine kinase signal transduction pathways . The compound can be used to introduce conformational restraint and specific chiral centers into a molecule, which are critical for optimizing binding affinity and selectivity in drug discovery projects. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

benzyl N-(2-oxobut-3-enyl)carbamate

InChI

InChI=1S/C12H13NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)

InChI Key

TVRURNHJFQOAFC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl N 2 Oxobut 3 En 1 Yl Carbamate

Direct Synthetic Pathways and Reaction Conditions

The most direct and logical synthetic pathway to Benzyl (B1604629) N-(2-oxobut-3-en-1-yl)carbamate involves a two-step sequence. The initial step is the formation of the key intermediate, 1-amino-3-buten-2-one, which is subsequently protected with a benzyloxycarbonyl (Cbz) group.

The crucial second step is the N-protection of the 1-amino-3-buten-2-one intermediate. This is typically achieved through a nucleophilic substitution reaction with benzyl chloroformate, a common reagent for introducing the Cbz protecting group. The reaction is generally carried out under basic conditions to neutralize the hydrochloric acid byproduct. A variety of bases can be employed, with common choices being aqueous sodium carbonate or bicarbonate, or organic bases like triethylamine (B128534) or N-methylimidazole in a suitable organic solvent such as dichloromethane. organic-chemistry.orgmissouri.edu

An alternative approach to the formation of the carbamate (B1207046) linkage is through a Curtius rearrangement. This method would involve a precursor carboxylic acid, which is converted to an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate, which can then be trapped by benzyl alcohol to yield the desired carbamate. beilstein-journals.org This pathway offers a different set of compatible reaction conditions and may be advantageous in certain synthetic contexts.

Utilization of Specific Precursors and Reagents in Preparation

The synthesis of Benzyl N-(2-oxobut-3-en-1-yl)carbamate is contingent on the availability and reactivity of specific precursors and reagents. The primary precursor is the unstable 1-amino-3-buten-2-one. Due to its potential for self-condensation or polymerization, it is often generated in situ or used immediately after preparation.

For the subsequent Cbz-protection step, the key reagent is benzyl chloroformate (Cbz-Cl). This reagent is widely available commercially. The choice of base and solvent is critical for the success of this reaction. The Schotten-Baumann conditions, which utilize an aqueous base, are a common choice for this type of transformation. total-synthesis.com Alternatively, using an organic base in an anhydrous organic solvent can be beneficial for substrates that are sensitive to water.

For syntheses proceeding via a Curtius rearrangement, the necessary precursors would be a suitable carboxylic acid that can be converted to 1-amino-3-buten-2-one, and the reagents for the rearrangement include an azide source, such as diphenylphosphoryl azide (DPPA) or sodium azide, followed by trapping with benzyl alcohol. beilstein-journals.org

Methodological Variations and Optimization Strategies for Enhanced Yield and Selectivity

Several methodological variations can be employed to enhance the yield and selectivity of the synthesis of this compound. In the Cbz-protection step, the reaction conditions can be fine-tuned to optimize the outcome. This includes the choice of base, solvent, and reaction temperature. For instance, milder bases may be required if the substrate is sensitive to harsh conditions. The reaction temperature is also a critical parameter to control, with lower temperatures often favoring higher selectivity and minimizing side reactions.

In cases where the Curtius rearrangement is employed, optimization would focus on the efficient formation of the acyl azide and its subsequent rearrangement and trapping. The choice of the azide-forming reagent and the reaction conditions for the rearrangement are key variables.

Furthermore, the purification of the final product is a crucial step for obtaining a high-purity compound. Chromatographic techniques, such as column chromatography, are often employed to separate the desired carbamate from any unreacted starting materials or byproducts. The choice of the chromatographic conditions, including the stationary phase and the eluent system, would be optimized to achieve the best separation.

Below is an interactive data table summarizing analogous Cbz-protection reactions found in the literature, which can serve as a guide for optimizing the synthesis of the target compound.

Amine SubstrateBaseSolventYield (%)
Aryl amineN-methylimidazoleDichloromethaneHigh
Amino AcidSodium HydroxideWater/Ethyl Acetate82.3
2-(methylthio)ethylamine-Ether/Water-
BenzylaminePotassium CarbonateAcetone86-96

This table presents data from analogous reactions and should be used as a reference for potential reaction conditions. organic-chemistry.orggoogle.comscirp.orgudayton.edu

Chemical Reactivity and Transformative Potential of Benzyl N 2 Oxobut 3 En 1 Yl Carbamate

Electrophilic and Nucleophilic Reactivity Profiles of the Enone Moiety

The enone moiety in benzyl (B1604629) N-(2-oxobut-3-en-1-yl)carbamate is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in a delocalization of π-electrons, which in turn dictates the electrophilic and nucleophilic character of the molecule. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it susceptible to nucleophilic attack. Furthermore, the β-carbon of the α,β-unsaturated system is also electrophilic. This is a result of 1,4-conjugate addition, where the electron-withdrawing effect of the carbonyl group is transmitted through the double bond, rendering the β-carbon electron-deficient and a prime target for nucleophiles.

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. The α-carbon can also exhibit nucleophilic character upon deprotonation by a strong base, forming an enolate. This dual reactivity makes the enone moiety a valuable synthon for the construction of complex molecular architectures.

Michael Addition Reactions Involving the α,β-Unsaturated Ketone

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. In the context of benzyl N-(2-oxobut-3-en-1-yl)carbamate, the electrophilic β-carbon of the enone is the key site for this reaction.

A wide array of nucleophiles can participate in Michael additions with α,β-unsaturated ketones. The reactivity and outcome of these reactions are influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on analogous N-Cbz protected enones.

Common nucleophiles for this transformation include soft nucleophiles such as organocuprates, enamines, and enolates, as well as heteroatom nucleophiles like amines, thiols, and phosphines. The following table presents representative examples of intermolecular Michael additions on similar enone systems.

Table 1: Representative Intermolecular Michael Additions on N-Cbz Protected Enone Systems

Nucleophile Product Catalyst/Conditions Yield (%) Reference
Thiophenol Benzyl N-(4-(phenylthio)-2-oxobutyl)carbamate Et3N, CH2Cl2, rt 95 researchgate.netnih.gov
Aniline Benzyl N-(4-(phenylamino)-2-oxobutyl)carbamate None, neat, 60 °C 88 nih.gov
Diethyl malonate Diethyl 2-(3-((benzyloxycarbonyl)amino)-2-oxopropyl)malonate NaOEt, EtOH, rt 92 rsc.org

Note: The data in this table is representative of reactions on analogous N-Cbz protected enone systems and serves to illustrate the expected reactivity of this compound.

The presence of the carbamate (B1207046) nitrogen in this compound allows for intramolecular aza-Michael reactions. This cyclization is a powerful strategy for the synthesis of nitrogen-containing heterocycles, such as piperidines, which are prevalent scaffolds in pharmaceuticals and natural products. The intramolecular nature of this reaction is often entropically favored and can proceed with high efficiency and stereoselectivity.

The intramolecular aza-Michael cyclization of substituted enone carbamates can lead to the formation of new stereocenters. The diastereoselectivity of this process, affording either cis or trans substituted heterocycles, can be controlled by the judicious choice of catalysts and reaction conditions. For substrates with pre-existing stereocenters, the inherent facial bias can direct the approach of the nucleophilic nitrogen. However, for prochiral substrates, external control elements are necessary to achieve high diastereoselectivity.

Research on analogous systems has demonstrated that the stereochemical outcome is highly dependent on the catalytic system employed. broadinstitute.org For instance, the cyclization of a chiral, non-racemic N-Cbz protected enone can be directed to selectively form either the cis or trans 3,5-disubstituted piperidine. broadinstitute.org

Both transition metal complexes and Brønsted acids have been effectively utilized to catalyze the intramolecular aza-Michael cyclization and control its diastereoselectivity. broadinstitute.org

Palladium(II) Complexes: Achiral palladium(II) complexes, such as Pd(OAc)2, have been shown to catalyze the cyclization of N-alkenyl carbamates. nih.gov The proposed mechanism involves the coordination of the palladium to the alkene, which activates it towards nucleophilic attack by the carbamate nitrogen. The geometry of the resulting palladacycle intermediate then dictates the stereochemistry of the product upon protonolysis. In certain cases, the use of a Pd(II) catalyst can favor the formation of the trans diastereomer. broadinstitute.org

Brønsted Acids: Strong Brønsted acids, like trifluoroacetic acid (TFA) or camphorsulfonic acid (CSA), can also catalyze the intramolecular aza-Michael reaction. broadinstitute.orgrsc.org The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the β-carbon and facilitates the nucleophilic attack of the carbamate. The stereochemical outcome under Brønsted acid catalysis can be different from that observed with palladium catalysis, often favoring the formation of the cis diastereomer. broadinstitute.org This divergence in selectivity highlights the powerful influence of the catalyst on the reaction pathway and transition state geometry.

Table 2: Catalyst-Controlled Diastereoselective Intramolecular Aza-Michael Cyclization of an Analogous N-Cbz Protected Enone

Catalyst Product Diastereomer Solvent Yield (%) Diastereomeric Ratio (cis:trans) Reference
Pd(OAc)2 (10 mol%) trans-piperidine Toluene 85 1:10 broadinstitute.org
CSA (20 mol%) cis-piperidine CH2Cl2 92 >20:1 broadinstitute.org

Note: This data is based on a structurally similar N-Cbz protected enone and illustrates the principle of catalyst-dependent diastereoselective control.

Intramolecular Aza-Michael Cyclizations Leading to Nitrogen-Containing Heterocycles

Reactions Involving the Ketone Carbonyl Group (e.g., Reductions, Derivatizations)

The ketone carbonyl group in this compound is another key site for chemical transformations. These reactions can be broadly categorized into reductions and derivatizations.

Reductions: The carbonyl group can be reduced to a secondary alcohol. The choice of reducing agent is crucial to control the chemoselectivity, particularly to avoid the concomitant reduction of the alkene. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for the reduction of ketones to alcohols. niscpr.res.in In the presence of cerium(III) chloride (the Luche reduction), the 1,2-reduction of the carbonyl group is often favored over the 1,4-conjugate reduction of the enone system.

Derivatizations: The carbonyl group can undergo a variety of derivatization reactions. For instance, it can react with phosphorus ylides in a Wittig reaction to form an alkene, thus extending the carbon chain. organic-chemistry.orgwikipedia.org It can also react with Grignard reagents or other organometallics in a nucleophilic addition to create a tertiary alcohol and a new carbon-carbon bond. nih.gov Other derivatizations include the formation of imines, oximes, and hydrazones through condensation with the corresponding nitrogen nucleophiles.

Table 3: Representative Reactions of the Ketone Carbonyl in N-Cbz Protected Enones

Reaction Type Reagent(s) Product Conditions Yield (%) Reference
Reduction NaBH4, CeCl3 Benzyl N-(4-hydroxybut-1-en-3-yl)carbamate MeOH, 0 °C 90 niscpr.res.in
Wittig Reaction Ph3P=CH2 Benzyl N-(3-methylenepent-4-en-2-yl)carbamate THF, rt 85 organic-chemistry.orgmasterorganicchemistry.com
Grignard Reaction MeMgBr Benzyl N-(4-hydroxy-4-methylpent-1-en-3-yl)carbamate Et2O, 0 °C to rt 78 nih.gov

Note: The data in this table is illustrative of the reactivity of the ketone carbonyl in similar N-Cbz protected enone systems.

Transformations and Functionalizations of the Alkene Moiety (e.g., Hydrogenation, Hydroxylation)

The presence of an α,β-unsaturated ketone system, specifically a vinyl ketone, in this compound imparts significant reactivity to the alkene moiety. This functionality allows for a variety of transformations, enabling the synthesis of diverse molecular architectures. Key reactions include hydrogenation and hydroxylation, which modify the electronic and steric properties of the molecule, paving the way for further functionalization.

Hydrogenation:

Catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones is a fundamental transformation that leads to the corresponding saturated ketone. In the case of this compound, this reaction would yield Benzyl N-(2-oxobutyl)carbamate. The choice of catalyst is crucial to achieve chemoselectivity, particularly to avoid the concurrent hydrogenolysis of the benzyloxycarbonyl (Cbz) protecting group.

While palladium on carbon (Pd/C) is a common catalyst for olefin hydrogenation, it is also highly effective for the cleavage of Cbz groups. Therefore, alternative catalysts are often employed to selectively reduce the alkene. For instance, catalysts such as ruthenium or rhodium have been shown to be effective in the hydrogenation of aminovinyl ketones to the corresponding saturated amino alcohols, suggesting their potential for selective alkene reduction in the target molecule.

Below is a table summarizing typical conditions for the selective hydrogenation of the alkene moiety in the presence of a Cbz group, based on established methodologies for similar substrates.

CatalystSolventPressure (H₂)TemperatureExpected Outcome
Rh/CMethanol1-10 atmRoom TemperatureSelective hydrogenation of the C=C bond
Ru/CEthanol1-10 atmRoom TemperatureSelective hydrogenation of the C=C bond
Pd/C (with inhibitor)Ethyl Acetate1 atmRoom TemperaturePotential for selective C=C hydrogenation

Hydroxylation:

The alkene moiety of this compound can undergo hydroxylation to introduce one or two hydroxyl groups, leading to valuable synthetic intermediates. The primary methods for this transformation are dihydroxylation and epoxidation followed by hydrolysis.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. These methods would stereoselectively produce a diol with the hydroxyl groups on the same face of the original double bond.

Anti-dihydroxylation: This is typically a two-step process involving epoxidation of the alkene with a peroxy acid (e.g., m-CPBA) followed by acid- or base-catalyzed ring-opening of the resulting epoxide. This sequence yields a diol with the hydroxyl groups on opposite faces.

The choice of dihydroxylation method can be influenced by the desired stereochemistry of the product. The table below outlines common reagents and expected products for the dihydroxylation of the alkene in this compound.

ReagentConditionsExpected ProductStereochemistry
OsO₄ (cat.), NMOAcetone/WaterBenzyl N-(3,4-dihydroxy-2-oxobutyl)carbamateSyn
Cold, dilute KMnO₄, NaOHWater/t-BuOHBenzyl N-(3,4-dihydroxy-2-oxobutyl)carbamateSyn
1. m-CPBA; 2. H₃O⁺1. CH₂Cl₂; 2. Aqueous acidBenzyl N-(3,4-dihydroxy-2-oxobutyl)carbamateAnti

Chemical Stability and Modifications of the Carbamate Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its general stability under a range of reaction conditions and the various methods available for its removal.

Chemical Stability:

The Cbz group in this compound is stable to a variety of non-reductive conditions. It is generally resistant to:

Basic conditions: It can withstand hydrolysis by aqueous bases.

Mildly acidic conditions: While strong acids can lead to cleavage, it is typically stable to weaker acidic conditions used in various synthetic transformations.

Oxidative conditions: The Cbz group is compatible with many oxidizing agents, including those used for hydroxylation of the alkene moiety, such as OsO₄ and peroxy acids.

Modifications and Deprotection:

The primary modification of the Cbz group is its removal (deprotection) to liberate the free amine. The most common method for Cbz deprotection is hydrogenolysis.

Hydrogenolysis: This method involves catalytic hydrogenation, typically using palladium on a solid support (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate). The reaction proceeds via cleavage of the benzylic C-O bond, releasing the unstable carbamic acid, which then decarboxylates to yield the free amine, toluene, and carbon dioxide.

It is important to note that the conditions for hydrogenolytic cleavage of the Cbz group are often similar to those for the hydrogenation of the alkene. Therefore, if only alkene reduction is desired, careful selection of the catalyst and reaction conditions is paramount to avoid premature deprotection. Conversely, if both functionalities are to be reduced and deprotected, a one-pot reaction with Pd/C and H₂ can be employed.

Other methods for Cbz deprotection that could be applicable to this compound, particularly if hydrogenation-sensitive groups are present elsewhere in a more complex derivative, include:

Strong acids: Treatment with strong acids like HBr in acetic acid can cleave the Cbz group.

Lewis acids: Certain Lewis acids can also effect the removal of the Cbz group.

Deprotection MethodReagentsProducts from this compound
HydrogenolysisH₂, Pd/C2-Amino-1-buten-3-one, Toluene, CO₂
Strong AcidHBr/Acetic Acid2-Amino-1-buten-3-one hydrobromide, Benzyl bromide, CO₂

Application of Benzyl N 2 Oxobut 3 En 1 Yl Carbamate As a Key Building Block in Complex Organic Molecule Synthesis

Synthesis of Functionalized Nitrogen-Containing Heterocycles (e.g., 1,3-Oxazinan-2-ones)

The structure of Benzyl (B1604629) N-(2-oxobut-3-en-1-yl)carbamate is well-suited for the synthesis of nitrogen-containing heterocycles. The presence of both a nucleophilic nitrogen (within the carbamate) and an electrophilic carbon-carbon double bond sets the stage for intramolecular cyclization reactions, a powerful strategy for building ring systems.

One of the key heterocyclic scaffolds that can be derived from this building block is the 1,3-oxazinan-2-one (B31196) ring system. These six-membered cyclic carbamates are found in various biologically active compounds and serve as important synthetic intermediates. frontiersin.orgijrpr.com A plausible synthetic route to a substituted 1,3-oxazinan-2-one from Benzyl N-(2-oxobut-3-en-1-yl)carbamate involves an intramolecular aza-Michael addition. In this reaction, the nitrogen atom of the carbamate (B1207046) acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system. This type of conjugate addition is a fundamental reaction for forming carbon-nitrogen bonds. researchgate.net

The reaction can be promoted by a base, which increases the nucleophilicity of the carbamate nitrogen, facilitating the ring-closing step. This process would lead to the formation of a six-membered heterocyclic ring. Subsequent reduction of the ketone functionality would yield the final 1,3-oxazinan-2-one derivative. The general conditions for such cyclizations often depend on the specific substrate and desired product.

Reaction TypeCatalyst/ReagentConditionsProduct TypeRef
Intramolecular aza-Michael AdditionBase (e.g., DBU, NaH)Solvent (e.g., THF, Acetonitrile), Room Temp to Refluxβ-Amino ketones, Piperidines buchler-gmbh.comrsc.org
Brønsted Acid Catalyzed CyclizationSilica-supported HClO₄Methanol, Mild Conditions1,3-Oxazinane-2,5-diones (from diazoketones) frontiersin.org
Three-Component ReactionTetraethylammonium bicarbonateMethanol, Room TempN-Substituted 1,3-oxazinan-2-ones researchgate.net
Asymmetric Aza-Michael AdditionChiral OrganocatalystsHigh Pressure / Various SolventsChiral Amines / Piperidines buchler-gmbh.comresearchgate.net

Contribution to the Construction of Peptidomimetic Scaffolds and Reverse Turn Mimetics

Peptidomimetics are compounds designed to mimic peptides, often with improved pharmacological properties such as enhanced stability and bioavailability. wikipedia.org this compound serves as an excellent scaffold for such molecules. The benzyl carbamate (Cbz) group is a classical protecting group for amines in peptide synthesis, effectively mimicking a protected amino acid residue. nih.gov

The most significant feature for its application in peptidomimetics is the vinyl ketone functionality. Peptidyl vinyl ketones are known to be potent and often irreversible inhibitors of cysteine proteases. nih.gov The α,β-unsaturated ketone system acts as a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine in the active site of an enzyme. nih.gov This covalent modification leads to the irreversible inhibition of the enzyme's function. This mechanism has been successfully exploited in the design of inhibitors for various proteases. nih.gov

By incorporating this compound into a larger peptide chain, a peptidomimetic can be created where the vinyl ketone acts as a "warhead" to target specific enzymes. The rest of the peptide chain provides the necessary recognition elements to ensure the inhibitor binds to the correct target protein. This strategy is central to the development of highly selective therapeutic agents.

Compound ClassTarget Enzyme/ProcessMechanism of ActionApplicationRef
Peptidyl Vinyl KetonesRhodesain (cysteine protease)Irreversible covalent modificationAntitrypanosomal agents nih.gov
Methyl Vinyl Ketone (analogue)PI3K–Akt signaling pathwayCovalent modification of Cys residuesModulation of cellular homeostasis nih.gov
Vinyl DipeptidesCancer Cell Lines (e.g., HCT116)Induction of Reactive Oxygen Species (ROS)Antiproliferative agents researchgate.net
General PeptidomimeticsProtein-Protein InteractionsMimicry of peptide secondary structures (e.g., β-turns)Drug Development wikipedia.orgcam.ac.uk

Role in Stereoselective Synthesis and Chiral Molecule Formation

The creation of specific stereoisomers is critical in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. This compound offers multiple avenues for stereoselective transformations to generate chiral molecules.

First, the α,β-unsaturated ketone is an ideal substrate for stereoselective conjugate additions (aza-Michael or Michael additions). By using a chiral catalyst, such as a bifunctional organocatalyst, a nucleophile can be added to the β-carbon of the vinyl ketone with high enantioselectivity. buchler-gmbh.com This establishes a new stereocenter at the β-position. For example, an asymmetric aza-Michael addition of an amine can lead to the formation of a chiral β-amino ketone, a valuable building block for many pharmaceuticals. researchgate.net

Second, the ketone carbonyl group itself is a prochiral center that can undergo stereoselective reduction. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can convert the ketone into a secondary alcohol with a high degree of enantiomeric excess. This creates a chiral allylic alcohol, another versatile synthetic intermediate. The combination of these two approaches—conjugate addition followed by ketone reduction—can be used to generate molecules with multiple, well-defined stereocenters. The direct asymmetric aldol (B89426) reaction of methyl vinyl ketone has demonstrated that this functional group can be effectively utilized in forming new carbon-carbon bonds with high enantioselectivity. nih.gov

ReactionReagent/CatalystKey TransformationStereochemical ControlRef
Asymmetric Aldol ReactionDinuclear Zn-complexMVK acts as a nucleophileCreates chiral β-hydroxy vinyl ketones (90–95% ee) nih.gov
Asymmetric Aza-Michael AdditionChiral bifunctional organocatalysts (e.g., quinidine (B1679956) derivatives)Conjugate addition of N-nucleophileCreates chiral β-amino ketones buchler-gmbh.com
Asymmetric Michael AdditionChiral Lithium AmidesDomino conjugate addition-cyclizationCreates chiral cyclic amino acids mdpi.com
Pd-Catalyzed DicarbofunctionalizationPalladium catalyst with chiral ligandTandem Heck/Suzuki coupling of enamidesCreates amide derivatives with quaternary stereocenters rsc.org
Pd-Catalyzed Tandem Amination/CyclizationPalladium precursor with phosphoramidite (B1245037) ligandRing-opening of vinyl lactones and cyclizationCreates stereocontrolled caprolactams nih.gov

Advanced Spectroscopic and Structural Characterization in Research Settings

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For Benzyl (B1604629) N-(2-oxobut-3-en-1-yl)carbamate, ¹H NMR would identify all unique proton environments, and ¹³C NMR would do the same for the carbon atoms.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the benzyl group (aromatic protons and the benzylic CH₂), the carbamate (B1207046) N-H proton, the methylene (B1212753) group adjacent to the nitrogen (CH₂-N), and the protons of the vinyl group in the oxobutene moiety (CH=CH₂). The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J, in Hz) would provide detailed information about the connectivity of these protons.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom, including the carbonyl carbons (one in the carbamate, one in the ketone), the aromatic carbons of the benzyl group, the benzylic carbon, the methylene carbons, and the sp² hybridized carbons of the vinyl group.

Table 1: Predicted ¹H NMR Data for Benzyl N-(2-oxobut-3-en-1-yl)carbamate

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic C-H (benzyl) 7.2-7.4 Multiplet
Benzylic CH₂ ~5.1 Singlet
Carbamate N-H Variable Broad Singlet
N-CH₂ ~4.0-4.2 Doublet/Triplet
Vinyl C=CH₂ (1H) ~6.2-6.5 Multiplet (dd)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Ketone C=O 195-200
Carbamate C=O 155-157
Vinyl =CH 135-138
Aromatic C (quaternary) 135-137
Aromatic C-H 127-129
Vinyl =CH₂ 128-130
Benzylic CH₂ 66-68

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₂H₁₃NO₃), the theoretical exact mass would be determined. HRMS analysis would confirm this mass to within a few parts per million (ppm), unequivocally verifying the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern. Common fragmentation pathways for this molecule would likely involve the loss of the benzyl group (as a stable benzyl cation at m/z 91) or cleavage at the carbamate linkage. Analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the different functional groups.

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation Determination

X-ray crystallography provides the most definitive structural information for compounds that can be grown as single crystals. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would confirm its molecular connectivity and provide insight into its solid-state conformation. It would reveal the planarity of the carbamate and vinyl ketone systems and the orientation of the benzyl group relative to the rest of the molecule. This method is the gold standard for unambiguously determining the absolute stereochemistry if chiral centers are present.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretches of both the carbamate and the ketone, the C=C stretch of the vinyl group, and the C-H stretches of the aromatic and aliphatic portions.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (carbamate) 3200-3400
C=O Stretch (ketone) 1690-1710
C=O Stretch (carbamate) 1680-1700
C=C Stretch (vinyl) 1620-1650
C-H Stretch (aromatic) 3000-3100

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The spectrum of this compound would likely show absorptions due to the π → π* transitions of the aromatic benzyl ring and the conjugated vinyl ketone system.

Computational Chemistry and Mechanistic Insights into Benzyl N 2 Oxobut 3 En 1 Yl Carbamate Reactions

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Currently, there are no published studies detailing quantum chemical calculations specifically for Benzyl (B1604629) N-(2-oxobut-3-en-1-yl)carbamate. Such a study would typically involve the use of methods like Density Functional Theory (DFT) or Hartree-Fock (HF) to model the molecule's geometry and electronic properties.

Table 1: Hypothetical Data from Quantum Chemical Calculations on Benzyl N-(2-oxobut-3-en-1-yl)carbamate

Computational Method Basis Set Parameter Calculated Value
DFT (B3LYP) 6-31G(d) Dipole Moment Data not available
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: The data in this table is hypothetical and serves as an example of what would be presented if such research were available.

These calculations would provide insights into the molecule's stability, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its reactivity. For instance, the locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

No specific computational modeling studies elucidating the reaction mechanisms and transition states for reactions involving this compound have been found in the scientific literature.

Research in this area would focus on mapping the potential energy surface for reactions this compound might undergo, such as Michael additions at the α,β-unsaturated ketone moiety or reactions at the carbamate (B1207046) group. Computational modeling would be employed to identify the structures of transition states and intermediates, as well as to calculate the activation energies for different reaction pathways. This would help in understanding the kinetics and thermodynamics of the reactions.

Table 2: Illustrative Reaction Coordinate Parameters for a Postulated Reaction of this compound

Reaction Step Reactant(s) Transition State Product(s) Activation Energy (kcal/mol)
Nucleophilic Addition This compound + Nucleophile [TS1] Adduct Data not available

Note: This table illustrates the type of data that would be generated from computational studies on reaction mechanisms. The values are not based on actual experimental or computational results.

Future Research Directions and Emerging Methodologies in the Chemistry of Benzyl N 2 Oxobut 3 En 1 Yl Carbamate

Exploration of Novel Catalytic Transformations

The reactivity of Benzyl (B1604629) N-(2-oxobut-3-en-1-yl)carbamate is largely dictated by its α,β-unsaturated ketone core. This moiety is a classic Michael acceptor and a dienophile, and is susceptible to a wide range of catalytic transformations. Future research will likely focus on asymmetric catalysis to control the stereochemistry of these reactions.

One promising avenue is the use of chiral catalysts in conjugate additions. Organocatalysis, in particular, has proven effective for the 1,4-conjugate addition of various nucleophiles to enones. The development of novel chiral amines, thioureas, or phosphoric acids could enable the enantioselective addition of carbon and heteroatom nucleophiles to the β-position of Benzyl N-(2-oxobut-3-en-1-yl)carbamate, leading to a variety of chiral derivatives.

Another area of interest is the catalytic activation of the vinyl group. Transition metal-catalyzed reactions, such as hydroformylation, could introduce an aldehyde group, which can then be further functionalized. For instance, rhodium complexes with chiral ligands have been used for the asymmetric hydroformylation of N-vinyl carbamates, yielding chiral α-amino aldehydes with high enantioselectivity. nih.gov Applying such methodologies to this compound could provide a route to complex, non-racemic molecules.

The table below illustrates potential catalytic transformations and the types of products that could be generated from this compound, based on established methodologies for similar substrates.

Catalyst TypeReagent/ReactionPotential Product Derivative
Chiral Phosphoric AcidMalonate esterAdduct of Michael addition
Rhodium/Chiral LigandH₂/CO (Hydroformylation)Chiral aldehyde derivative
Palladium/LigandAryl boronic acid (Suzuki coupling)β-Aryl substituted ketone
Organocatalyst (e.g., Proline)Aldehyde (Aldol reaction)Aldol (B89426) addition product at the α-position

Development of New Synthetic Strategies for Diverse Derivatives

The multifunctional nature of this compound provides numerous handles for the synthesis of a diverse library of derivatives. Future work will likely exploit the distinct reactivity of each functional group.

The ketone functionality can be targeted for the synthesis of various heterocyclic compounds. For example, condensation reactions with hydrazines or hydroxylamines could yield pyrazoles and isoxazoles, respectively. Furthermore, the development of stereoselective reduction methods for the ketone would provide access to chiral allylic alcohols, which are valuable synthetic intermediates.

The vinyl group is another key site for derivatization. Besides the catalytic transformations mentioned earlier, cycloaddition reactions, such as the Diels-Alder reaction, could be employed to construct complex cyclic and bicyclic structures. The use of chiral Lewis acids to catalyze these cycloadditions could allow for the enantioselective synthesis of these complex scaffolds.

The carbamate (B1207046) moiety, while often used as a protecting group, can also be a site for modification. For instance, N-alkylation or N-arylation could be explored to introduce further diversity. The development of selective deprotection methods that leave the other functional groups intact would also be a valuable synthetic tool.

The following table outlines potential synthetic strategies for generating diverse derivatives from this compound.

Target MoietySynthetic StrategyPotential Derivative Class
KetoneCondensation with DinucleophilesHeterocycles (e.g., Pyrimidines, Diazepines)
Vinyl Group[4+2] Cycloaddition (Diels-Alder)Substituted Cyclohexenes
AlkeneEpoxidation/Ring-OpeningDiols and Amino Alcohols
CarbamateN-FunctionalizationN-Substituted Carbamates

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processes is a major trend in modern chemistry, offering advantages in terms of safety, scalability, and efficiency. researchgate.net The synthesis and derivatization of this compound are well-suited for integration into flow chemistry and automated synthesis platforms.

The synthesis of carbamates has been successfully demonstrated in continuous flow, often involving the reaction of amines with chloroformates or the Curtius rearrangement. beilstein-journals.org A flow-based synthesis of this compound could offer improved control over reaction parameters and facilitate safer handling of potentially hazardous reagents.

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the high-throughput synthesis and screening of a library of derivatives of this compound. researchgate.net An automated system could systematically vary the reagents and reaction conditions for the derivatization of the parent molecule, allowing for the rapid discovery of new compounds with desired properties.

The table below provides a conceptual overview of how the synthesis and derivatization of this compound could be integrated into a flow chemistry platform.

Flow ModuleOperationPurpose
Reactor 1Synthesis of this compoundContinuous production of the core molecule
Reactor 2Catalytic Transformation (e.g., Michael Addition)Introduction of a new functional group
In-line PurificationLiquid-Liquid Extraction or Solid-Phase ScavengingRemoval of excess reagents and byproducts
Reactor 3Further Functionalization (e.g., Reduction)Modification of a second functional group
In-line AnalysisSpectroscopy (e.g., NMR, IR)Real-time monitoring of reaction progress

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